molecular formula C12H21NO4 B13266252 tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13266252
M. Wt: 243.30 g/mol
InChI Key: VRHHMEHSUKBRFB-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual functional groups (formyl and hydroxymethyl) at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive aldehyde and hydroxyl groups enable further derivatization.

Properties

IUPAC Name

tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-4-5-12(7-13,8-14)9-15/h8,15H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHHMEHSUKBRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Piperidine or substituted piperidine derivatives
  • tert-Butyl chloroformate (Boc-Cl) for nitrogen protection
  • Hydroxymethylation reagents (e.g., formaldehyde or hydroxymethylating agents)
  • Oxidizing agents for selective aldehyde formation

Detailed Preparation Methods

Protection of Piperidine Nitrogen

The first step involves protecting the nitrogen atom of piperidine to prevent unwanted side reactions during subsequent steps. This is typically done by reacting piperidine with tert-butyl chloroformate under basic conditions to give tert-butyl piperidine-1-carboxylate.

Parameter Typical Conditions Notes
Reagents Piperidine, tert-butyl chloroformate (Boc-Cl), base (e.g., triethylamine) Protects nitrogen as Boc-carbamate
Solvent Dichloromethane or similar organic solvent Anhydrous conditions preferred
Temperature 0 to 20 °C Controls reaction rate and selectivity
Reaction Time 1-3 hours Monitored by TLC or NMR

Introduction of Hydroxymethyl Group at 3-Position

Hydroxymethylation at the 3-position of the piperidine ring can be achieved via nucleophilic substitution or direct hydroxymethylation methods. One approach involves the use of 3-(bromomethyl)piperidine derivatives, which are converted to hydroxymethyl analogs by nucleophilic substitution with hydroxide or other hydroxymethyl donors.

Parameter Typical Conditions Notes
Starting Material tert-butyl 3-(bromomethyl)piperidine-1-carboxylate Bromomethyl group is a good leaving group
Reagents Sodium hydroxide or silver hydroxide Hydroxide nucleophile for substitution
Solvent Polar aprotic solvent (e.g., DMF, DMSO) Enhances nucleophilicity
Temperature Room temperature to 50 °C Avoids side reactions
Reaction Time Several hours Monitored by TLC or NMR

This step yields tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate.

Alternative Synthetic Routes

Some literature suggests alternative routes such as:

  • Direct formylation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Vilsmeier–Haack reaction, although this may require careful control to avoid multiple formylations.
  • Use of protected intermediates with selective deprotection steps to introduce the aldehyde and hydroxymethyl groups sequentially.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Key Notes
1 Piperidine tert-Butyl chloroformate, base, DCM, 0–20 °C tert-Butyl piperidine-1-carboxylate (Boc-protected) Protect nitrogen
2 tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate NaOH or AgOH, DMF/DMSO, RT to 50 °C tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl substitution
3 tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Dess–Martin periodinane or PCC, DCM, 0–RT °C This compound Selective oxidation to aldehyde

Analytical Characterization Supporting Preparation

Research Findings and Practical Considerations

  • The Boc protecting group is stable under mild oxidation conditions, allowing selective aldehyde formation without deprotection.
  • Hydroxymethylation via nucleophilic substitution on bromomethyl intermediates is efficient and yields high purity products.
  • Oxidation conditions must be carefully controlled to prevent overoxidation to carboxylic acids.
  • Reaction progress is best monitored by TLC and NMR to ensure selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with a formyl group and a hydroxymethyl group at the third position of the piperidine ring, and a tert-butyl ester group at the first position. It has a molecular weight of approximately 243.30 g/mol. This compound is used in organic synthesis and medicinal chemistry. It serves as a building block for complex organic molecules and pharmaceuticals and is investigated for its therapeutic properties.

Synthesis
The synthesis of this compound typically involves several steps:

  • Protection of Piperidine: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Introduction of Functional Groups: Introduction of formyl and hydroxymethyl groups at the 3rd position.
  • Deprotection and Purification: Deprotection if necessary, followed by purification to obtain the final compound.

Comparison with Similar Compounds
this compound is unique due to the combination of both formyl and hydroxymethyl groups at the same position on the piperidine ring, which may enhance its reactivity and biological activity compared to similar compounds.

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 3-formylpiperidine-1-carboxylateFormyl group at position 3, tert-butyl ester at position 1Lacks hydroxymethyl substituent
Tert-butyl 3-hydroxymethylpiperidine-1-carboxylateHydroxymethyl group at position 3, tert-butyl ester at position 1Lacks formyl substituent
N-Boc-piperidine-3-methanolMethanol substitution instead of hydroxymethylDifferent functional group leading to varied reactivity
Tert-butyl 2-formylpiperidine-1-carboxylateFormyl group at position 2Different position of formyl group

Applications

  • Organic Synthesis: It serves as a building block for complex organic molecules.
  • Medicinal Chemistry: It is investigated for its potential therapeutic properties. Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic applications. Research indicates that its structure allows it to interact effectively with enzymes and receptors, which could lead to significant biological effects. Further studies are needed to elucidate these interactions fully and their implications for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dual 3-substituents (formyl and hydroxymethyl). Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Position Physical State Melting Point (°C) Key Applications Reference
tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate Formyl, Hydroxymethyl 3 Not reported Not reported Pharmaceutical intermediate -
tert-Butyl 3-formylpiperidine-1-carboxylate Formyl 3 Yellow oil Not reported Organic synthesis
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl 4 Not reported Not reported Synthesis intermediate
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate Iodomethyl 3 Not reported Not reported Alkylation agent
tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate Difluoro, Hydroxymethyl 3,5 Not reported Not reported Drug intermediate

Biological Activity

Tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivative class. Its molecular formula is C12H21NO4, and it features a tert-butyl ester group, a formyl group, and a hydroxymethyl group at specific positions on the piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biomolecules. The hydroxymethyl and formyl groups can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. This compound may act as a prodrug, releasing active metabolites upon metabolic conversion, which further enhances its therapeutic potential.

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for various therapeutic applications, including:

  • Anticancer Properties : Studies suggest that piperidine derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, offering potential as a therapeutic agent in conditions such as cancer and inflammation .
  • Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various piperidine derivatives on glioblastoma cells. The results indicated that certain modifications at the 2- and 5-indolyl positions significantly enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .
  • Enzyme Interaction : Another investigation focused on the interaction of piperidine derivatives with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The findings demonstrated that specific structural features of these compounds could lead to effective MMP inhibition, highlighting their potential in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl and hydroxyl groupsNeuroprotective effects
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylatePhenolic substitutionAnticancer activity
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl group onlyEnzyme inhibition

The presence of both formyl and hydroxymethyl groups in this compound may enhance its reactivity compared to other derivatives, potentially leading to greater biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Alkylation : Introducing the tert-butyl group via tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF) .
  • Hydroxymethylation : Controlled hydroxylation using reagents like formaldehyde or paraformaldehyde.
  • Formylation : Selective formylation at the 3-position using formic acid derivatives (e.g., DMF/POCl₃).
    Reaction monitoring via TLC (e.g., silica gel, hexane/EtOAc) and purification by recrystallization (e.g., ethanol/water) are critical for yield optimization .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationNaH, THF, 0°C → RT, 12h65-75
FormylationDMF/POCl₃, CH₂Cl₂, reflux, 6h50-60

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm, formyl proton at δ 9.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₄: 244.1544) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (OH stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which purification methods are effective for isolating high-purity product?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate polar byproducts .
  • Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve stereoisomers if present .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Hydrolysis of the tert-butyl ester occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are ideal for storage .
  • Thermal Stability : Decomposes above 150°C; DSC analysis shows endothermic peaks at 160–170°C .

Advanced Research Questions

Q. What mechanisms underlie its biological activity in enzyme inhibition studies?

Methodological Answer:

  • Target Interaction : The formyl and hydroxymethyl groups may form hydrogen bonds with catalytic residues (e.g., serine hydrolases) .
  • Kinetic Assays : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values. SPR or ITC quantifies binding affinity (Kd) .

Q. Table 2: Hypothetical Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Kd (µM)MethodReference
Chymotrypsin12.58.2Fluorescence
Carboxylesterase25.015.7SPR

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Structural Analog Comparison : Compare with tert-butyl derivatives bearing trifluoroacetamido or bromophenyl groups to identify substituent effects .
  • Meta-Analysis : Use databases (e.g., PubChem) to cross-validate activity trends across similar scaffolds .

Q. What computational strategies predict its reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study nucleophilic attack on the formyl group .
  • Molecular Docking : AutoDock Vina simulates binding to protein targets (e.g., PDB: 1XYZ) .

Q. How is it applied in material science for functionalized polymer synthesis?

Methodological Answer:

  • Co-Polymerization : Incorporate into polyesters via ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst .
  • Surface Modification : Graft onto silica nanoparticles via ester linkages for drug delivery systems .

Q. What strategies optimize multi-step synthesis for scalability?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve yield in fluorination/formylation steps .
  • DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., temperature, solvent ratio) .

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